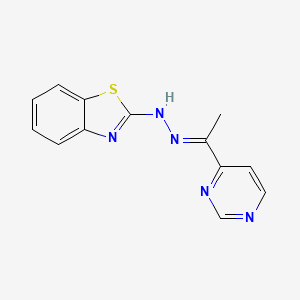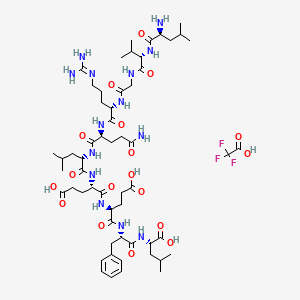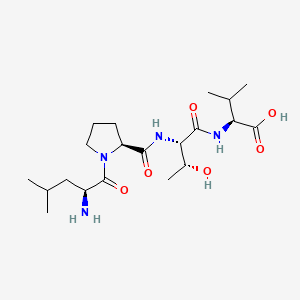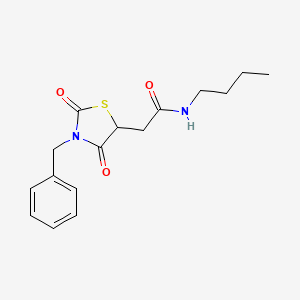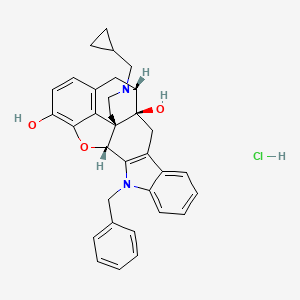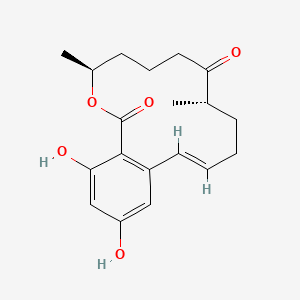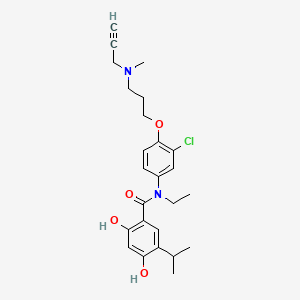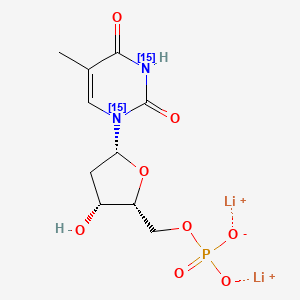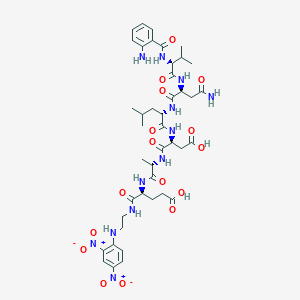![molecular formula C12H17N5O3 B12387451 (2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a chemical compound that belongs to the class of nucleoside analogs This compound is structurally related to nucleosides, which are the building blocks of nucleic acids such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Attachment of the Oxolan Ring: The oxolan ring is attached through glycosylation reactions, where a sugar moiety is linked to the purine base.
Hydroxymethylation: The hydroxymethyl group is introduced through oxidation reactions, typically using reagents like formaldehyde and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step to maximize yield and minimize by-products.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The ethylamino group can be substituted with other nucleophiles to form a variety of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Various nucleoside analogs with different substituents.
Aplicaciones Científicas De Investigación
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of (2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets various molecular pathways, including:
Inhibition of DNA Polymerase: Prevents the elongation of DNA strands.
Activation of Apoptotic Pathways: Induces cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-2-[6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- (2R,5S)-2-[6-(propylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- (2R,5S)-2-[6-(butylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Uniqueness
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is unique due to its specific ethylamino group, which imparts distinct biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Propiedades
Fórmula molecular |
C12H17N5O3 |
|---|---|
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-2-13-10-9-11(15-5-14-10)17(6-16-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8?,12+/m0/s1 |
Clave InChI |
OYNIDVNVEJTGLR-NEHBSLPKSA-N |
SMILES isomérico |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O |
SMILES canónico |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


